N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a pyrrolidine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfonyl and pyrrolidine moieties.
N-(2-Chloro-5-(trifluoromethyl)phenyl)tetra-decanamide: Similar structure but with a longer alkyl chain instead of the pyrrolidine ring.
Trifluoromethylpyridines: Compounds containing the trifluoromethyl group and a pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group provides strong binding interactions with target proteins. The pyrrolidine ring adds to its structural complexity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-15-8-5-13(18(20,21)22)11-16(15)23-17(25)12-3-6-14(7-4-12)28(26,27)24-9-1-2-10-24/h3-8,11H,1-2,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXROCNAJWCDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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